2-[(Dimethylamino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione
Description
2-[(Dimethylamino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione (CAS 647824-56-4) is a fluorinated β-diketone derivative with a molecular formula of C₁₁H₁₀F₃NO₂S and a molecular weight of 277.26 g/mol . Structurally, it features a thienyl group at position 1, a trifluoromethyl-substituted diketone backbone, and a dimethylamino methylidene moiety at position 2. The compound is categorized under fluorinated thiophenes and is available for research purposes .
Properties
IUPAC Name |
(2E)-2-(dimethylaminomethylidene)-4,4,4-trifluoro-1-thiophen-2-ylbutane-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO2S/c1-15(2)6-7(10(17)11(12,13)14)9(16)8-4-3-5-18-8/h3-6H,1-2H3/b7-6- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKYPMUUZCJODN-SREVYHEPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)C1=CC=CS1)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C(=O)C1=CC=CS1)\C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Chemical Properties
Molecular Identity
The compound’s structure combines a β-diketone backbone substituted with a trifluoromethyl group , a 2-thienyl ring , and a dimethylaminomethylene moiety . Its molecular formula, C₁₁H₁₀F₃NO₂S , reflects a molecular weight of 277.26 g/mol . The presence of electron-withdrawing (trifluoromethyl) and electron-donating (dimethylamino) groups creates a polarized system amenable to nucleophilic and electrophilic reactions.
Preparation Methodologies
Gold’s Reagent-Mediated Condensation
Reaction Mechanism
This method employs Gold’s reagent (dimethylaminomethylene dimethylammonium chloride) to condense 4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione with dimethylamine. The base lithium tert-butoxide deprotonates the β-diketone, enabling nucleophilic attack by the Gold’s reagent.
Experimental Protocol
Reagents :
- 4,4,4-Trifluoro-1-(2-thienyl)butane-1,3-dione (0.2 mmol)
- Gold’s reagent (0.22 mmol, 1.1 equiv)
- Lithium tert-butoxide (0.22 mmol) in anhydrous THF (0.4 mL)
Procedure :
Advantages and Limitations
- Advantages : High yield, minimal byproducts, and compatibility with air-sensitive reagents.
- Limitations : Requires strict anhydrous conditions and specialized Gold’s reagents.
Friedel-Crafts Acylation Adaptation
Reaction Pathway
Adapted from a patent for synthesizing 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione , this method substitutes toluene with 2-thienylmagnesium bromide to install the thienyl group.
Synthetic Steps
Step 1 : Synthesis of Ethyl 4,4,4-Trifluoro-3-Oxobutanoate
Step 2 : Acid-Catalyzed Reduction
Step 3 : Thiochloride Formation and Friedel-Crafts Acylation
Critical Parameters
- Catalyst Loading : Excess AlCl₃ (>10 mol%) risks over-acylation.
- Temperature : Reactions below 100°C result in incomplete conversion.
Comparative Analysis of Synthetic Routes
Yield and Efficiency
| Method | Reagents | Conditions | Yield | Source |
|---|---|---|---|---|
| Gold’s Reagent | LiO-t-Bu, THF, Gold’s reagent | 65°C, N₂ atmosphere | 94% | |
| Friedel-Crafts Acylation | AlCl₃, SOCl₂, 2-thienyl-MgBr | 110°C, reflux | 93.2% |
Cost and Scalability
- Gold’s Method : Higher reagent costs but amenable to gram-scale synthesis.
- Friedel-Crafts : Economical for bulk production but requires hazardous solvents (SOCl₂).
Optimization Strategies
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
2-[(Dimethylamino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group and the thienyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Applications
The compound has shown promising results in medicinal chemistry, particularly in the development of anticancer agents. Its structural features allow for interactions with biological targets that are crucial in cancer pathways.
Case Study: Antitumor Activity
Research has indicated that derivatives of this compound exhibit significant antitumor activity. For instance, a study highlighted its efficacy against ovarian cancer cells by inducing apoptosis through the inhibition of specific signaling pathways . The trifluoromethyl group enhances the lipophilicity of the molecule, improving its ability to penetrate cellular membranes.
Synthesis and Derivatives
The synthesis of 2-[(dimethylamino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione can be achieved through various methods involving the condensation of thienyl derivatives with trifluoroacetylacetone. This synthetic versatility allows for the creation of numerous derivatives that may possess enhanced biological activities or altered pharmacokinetic profiles.
Table 1: Comparison of Synthetic Routes
| Method | Yield (%) | Comments |
|---|---|---|
| Condensation Reaction | 85 | High yield with minimal byproducts |
| Microwave-Assisted Synthesis | 90 | Faster reaction time |
| Solvent-Free Synthesis | 75 | Eco-friendly approach |
Material Science Applications
Beyond pharmaceuticals, this compound also finds applications in material science, particularly in the development of fluorinated polymers and coatings. The incorporation of trifluoromethyl groups can enhance thermal stability and chemical resistance.
Case Study: Fluorinated Coatings
Research has demonstrated that coatings incorporating this compound exhibit superior hydrophobic properties and resistance to solvents compared to traditional coatings. This property is particularly valuable in industries where durability and resistance to harsh environments are critical .
Mechanism of Action
The mechanism by which 2-[(Dimethylamino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thienyl ring can interact with aromatic residues in proteins, while the dimethylamino group can form hydrogen bonds or ionic interactions with target molecules.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Reactivity Differences :
- Htta forms stable copper(II) complexes with square-planar geometry , while the target compound’s dimethylamino moiety may favor tetrahedral coordination.
Physical and Chemical Properties
Table 2: Comparative Physicochemical Data
Kinetic and Mechanistic Insights
- Htta: Reacts with Ni(II) via enol tautomerization, with rate constants of 11.3 dm³ mol⁻¹ s⁻¹ (protonated enol) and 1,294 dm³ mol⁻¹ s⁻¹ (enolate) .
- Target Compound: Expected faster kinetics due to dimethylamino’s electron-donating effects, though experimental data are lacking.
Biological Activity
The compound 2-[(Dimethylamino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione , with the CAS number 647824-56-4 , is a fluorinated thiophene derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Basic Information
- IUPAC Name : (2E)-2-(dimethylaminomethylidene)-4,4,4-trifluoro-1-thiophen-2-ylbutane-1,3-dione
- Molecular Formula : C11H10F3NO2S
- Molecular Weight : 277.26 g/mol
- Hydrogen Bond Donor Count : 0
- Hydrogen Bond Acceptor Count : 7
- Rotatable Bond Count : 4
- Topological Polar Surface Area : 65.6 Ų
Structure
The compound features a unique structure characterized by a dimethylamino group and trifluoromethyl substituents, which may influence its biological interactions and properties.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, derivatives of dimethylamino compounds have shown promising antifungal properties in various studies. While specific data on the compound is limited, the structural analogs suggest potential activity against fungal pathogens .
The biological activity of fluorinated compounds often correlates with their ability to interact with biological membranes and proteins. The trifluoromethyl group enhances lipophilicity, potentially facilitating membrane penetration and interaction with cellular targets. This mechanism is crucial for understanding how the compound may exert its effects on microbial or cancerous cells.
Case Studies
-
Antifungal Activity Evaluation :
A study evaluated the antimicrobial efficacy of structurally related compounds and found that certain derivatives exhibited significant antifungal activity. The results suggested that modifications in the molecular structure could enhance or diminish this activity . -
Synthesis and Characterization :
Another research effort focused on synthesizing similar compounds to explore their biological profiles. The findings indicated that structural variations significantly impacted their biological effects, emphasizing the importance of specific functional groups in determining activity .
Data Table: Biological Activity Overview
Q & A
Basic: What are the established synthesis routes for this compound, and what purification challenges exist?
The compound is synthesized via Claisen condensation between 2-acetylthiophene and ethyl trifluoroacetate in the presence of NaOEt in Et₂O . A key challenge lies in purification due to the formation of byproducts. Historically, copper chelate precipitation followed by acid decomposition was employed, but this is laborious. Modern alternatives include column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization using solvents like ethanol or acetone to isolate the pure β-diketone .
Basic: How is the structure of this compound confirmed experimentally?
Structural confirmation relies on spectroscopic techniques :
- ¹H/¹³C-NMR : The diketone moiety shows characteristic carbonyl signals at ~190-200 ppm (¹³C). The thienyl group exhibits aromatic protons at 6.8–7.5 ppm (¹H) .
- MS (Mass Spectrometry) : The molecular ion peak at m/z 222 ([M]⁺) confirms the molecular weight (C₈H₅F₃O₂S) .
- FT-IR : Strong C=O stretches at ~1700 cm⁻¹ and C-F vibrations at 1100–1250 cm⁻¹ .
Advanced: How can reaction yields be improved in dihydrofuran synthesis using this compound?
In radical additions to alkenes (e.g., dihydrofuran formation), yields are often low (30–43%) due to competing side reactions. Optimization strategies include:
- Catalyst screening : Replace manganese(III) acetate with ceric ammonium nitrate (CAN) or Fe(III) salts to enhance radical initiation .
- Solvent effects : Use polar aprotic solvents (e.g., acetonitrile) to stabilize intermediates.
- Temperature control : Lower temperatures (0–5°C) reduce decomposition of the trifluoromethyl group .
Advanced: How should researchers address contradictory NMR data for reaction intermediates?
Contradictory NMR data (e.g., unexpected coupling constants or split signals) may arise from diastereotopic protons or dynamic equilibria. For example, H-4 protons in dihydrofuran adducts exhibit an AB system with ²J = 13.6–14.8 Hz, requiring 2D NMR (COSY, NOESY) to resolve stereochemistry . If tautomerism is suspected (e.g., enol-keto forms), variable-temperature NMR or deuterated solvents can clarify assignments .
Basic: What handling precautions are necessary given its solubility properties?
The compound is insoluble in water but dissolves in THF, DCM, or DMSO. Storage should be in a desiccator at 2–8°C to prevent hydrolysis. For experimental use, prepare fresh solutions under inert gas (N₂/Ar) to avoid moisture-induced degradation .
Advanced: What mechanistic insights guide catalyst selection in its reactions?
Manganese(III) acetate is commonly used for single-electron oxidation , generating radicals from 1,3-dicarbonyl compounds. However, for electron-deficient alkenes, Lewis acids like BF₃·Et₂O may improve electrophilicity. Computational studies (DFT) can predict transition states to rationalize catalyst efficacy .
Advanced: How can X-ray crystallography challenges be mitigated for related compounds?
While crystallography data for this specific compound is limited, SHELX software is widely used for similar structures. Challenges include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
